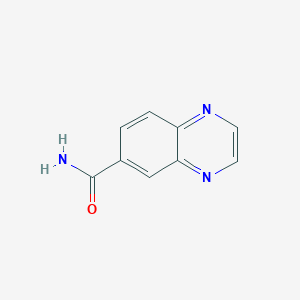

6-chloro-N-cyclopropylnicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

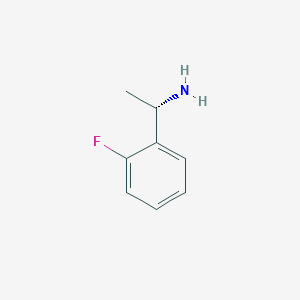

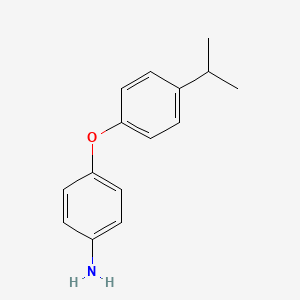

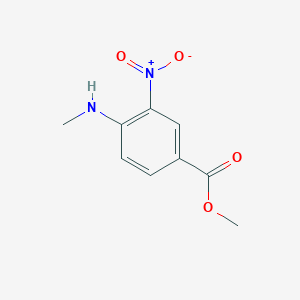

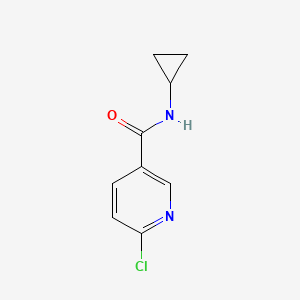

6-chloro-N-cyclopropylnicotinamide is a synthetic nicotinamide derivative. It has a molecular weight of 196.64 and its IUPAC name is 6-chloro-N-cyclopropylnicotinamide .

Molecular Structure Analysis

The InChI code for 6-chloro-N-cyclopropylnicotinamide is1S/C9H9ClN2O/c10-8-4-1-6 (5-11-8)9 (13)12-7-2-3-7/h1,4-5,7H,2-3H2, (H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

6-chloro-N-cyclopropylnicotinamide is a solid at room temperature . It has a predicted melting point of 133.04°C and a predicted boiling point of approximately 390.4°C at 760 mmHg . The compound has a density of approximately 1.3 g/cm^3 and a refractive index of n 20D 1.59 .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Detection

- Imidacloprid Residues in Agriculture : Research conducted in Palestine focused on detecting imidacloprid (a compound related to 6-chloro-N-cyclopropylnicotinamide) residues in fruits, vegetables, and water samples. This study highlighted the environmental presence and potential accumulation of imidacloprid, a neonicotinoid insecticide, in agricultural settings, suggesting a need for monitoring and managing its usage to minimize environmental impact (Daraghmeh et al., 2007).

Medicinal Chemistry Applications

Antimycobacterial Activity : A study explored the synthesis of 6-arylpurines, chemically related to 6-chloro-N-cyclopropylnicotinamide, and their screening for antibacterial activity against Mycobacterium tuberculosis. This research is significant for developing new antimicrobial agents, particularly against drug-resistant strains of tuberculosis (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Bioactivity of 6-Aminonicotinamide : The compound 6-Aminonicotinamide, structurally related to 6-chloro-N-cyclopropylnicotinamide, has been studied for its ability to inhibit the pentose phosphate pathway in rat neocortex, illustrating its potential as a biochemical tool for understanding cellular metabolism and its implications in neurological conditions (Tyson, Perron, & Sutherland, 2000).

Antifouling and Antioxidant Studies

- Antifouling Paint Biocide Contamination : In marine environments, organic booster biocides used in antifouling paints, such as Irgarol, which shares a functional similarity with 6-chloro-N-cyclopropylnicotinamide, have been investigated for their presence in Greek marine sediments. This study underscores the environmental ramifications of antifouling substances and the importance of monitoring their levels to mitigate potential ecological damage (Albanis et al., 2002).

Wirkmechanismus

6-chloro-N-cyclopropylnicotinamide acts as a selective antagonist of the α7 subtype of nicotinic acetylcholine receptors.

Safety and Hazards

6-chloro-N-cyclopropylnicotinamide is classified as dangerous according to the GHS06 pictogram . It has hazard statements H301-H311-H331 , indicating that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

6-chloro-N-cyclopropylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSOZHXVTCVGRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429447 |

Source

|

| Record name | 6-chloro-N-cyclopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-cyclopropylnicotinamide | |

CAS RN |

585544-22-5 |

Source

|

| Record name | 6-chloro-N-cyclopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.